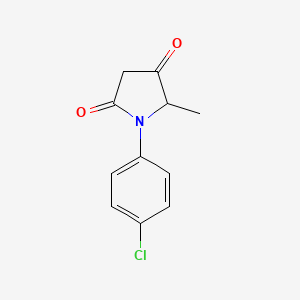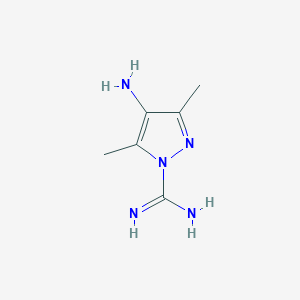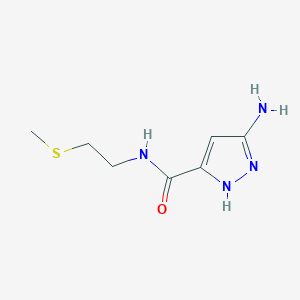
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and subsequent purification of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of pyrrolidine.
N-(4-Chlorophenyl)-2-chloroacetamide: Contains a chlorophenyl group but different core structure.
4-Chlorophenylhydrazine: Shares the chlorophenyl group but differs in functional groups
Uniqueness
1-(4-Chlorophenyl)-5-methylpyrrolidine-2,4-dione is unique due to its specific combination of the chlorophenyl group and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
114462-95-2 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-5-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(14)6-11(15)13(7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
InChIキー |
GGFOZICDXPYRTE-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)CC(=O)N1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)








![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)


![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
